propyl 4-(2,4-dichlorobenzamido)benzoate
Description
Propyl 4-(2,4-dichlorobenzamido)benzoate is a synthetic benzoate ester featuring a propyl chain at the ester position and a 2,4-dichlorobenzamido substituent at the para position of the benzene ring. The dichlorobenzamido group introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets through halogen bonding. This compound’s structural framework aligns with pharmacophores commonly used in antifungal and agrochemical agents, where halogenated aromatic systems improve stability and target specificity .
Properties
Molecular Formula |
C17H15Cl2NO3 |
|---|---|
Molecular Weight |
352.2g/mol |
IUPAC Name |
propyl 4-[(2,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H15Cl2NO3/c1-2-9-23-17(22)11-3-6-13(7-4-11)20-16(21)14-8-5-12(18)10-15(14)19/h3-8,10H,2,9H2,1H3,(H,20,21) |
InChI Key |
JOGWFMUDQWNTGD-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-(2,4-dichlorobenzamido)benzoate typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,4-dichlorobenzoyl chloride with aniline to form 2,4-dichlorobenzoylaniline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Hydrolysis: 4-[(2,4-dichlorobenzoyl)amino]benzoic acid and propanol.
Reduction: Propyl 4-[(2,4-dichlorobenzyl)amino]benzoate.
Scientific Research Applications
propyl 4-(2,4-dichlorobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzoyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of propyl 4-(2,4-dichlorobenzamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound is believed to interact with enzymes and proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2,4-dichlorobenzamido group provides dual halogen bonding sites, unlike electron-donating dimethylamino () or heterocyclic moieties (), which may alter target selectivity and metabolic stability.
Physicochemical Properties
| Property | This compound | Ethyl 4-(dimethylamino)benzoate | I-6230 (Pyridazinyl derivative) |
|---|---|---|---|
| LogP (Predicted) | ~3.8 (high lipophilicity) | ~2.1 | ~2.5 |
| Aqueous Solubility | Low (Cl substituents reduce solubility) | Moderate (polar dimethylamino) | Low (aromatic heterocycle) |
| Stability | High (Cl groups resist oxidation) | Moderate | Moderate |
Sources : Lipophilicity and solubility inferred from (alkyl benzoates) and halogenation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
